REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][C:5](=[O:8])[CH:6]=[CH2:7].C(N([CH2:14][CH3:15])CC)C.[C:16](Cl)(=[O:26])[C:17]1[C:18](=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:19](Cl)=[O:20]>CN(C)C1C=CN=CC=1.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.O1CCCC1>[C:5]([O:4][CH2:3][CH2:2][O:1][C:16](=[O:26])[C:17]1[C:18](=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:19]([O:1][CH2:2][CH2:3][O:4][C:5](=[O:8])[CH:14]=[CH2:15])=[O:20])(=[O:8])[CH:6]=[CH2:7]
|
Name
|
|
Quantity
|
636 g
|
Type
|
reactant
|
Smiles
|
OCCOC(C=C)=O
|
Name
|
|
Quantity
|
547 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
563 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred an additional 8 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A five liter, three necked flask was equipped with a overhead stirrer
|
Type
|
ADDITION
|
Details
|
nitrogen atmosphere and addition funnel
|
Type
|
CUSTOM
|
Details
|
The triethylamine hydrochloride salt was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the mother liquor evaporated by rotoevaporation
|
Type
|
CUSTOM
|
Details
|
to yield an amber colored liquid
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting liquid was collected
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCOC(C=1C(C(=O)OCCOC(C=C)=O)=CC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 995 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |